Cannabicyclol vs. Δ9-THC: Divergent 5-HT1A Receptor Binding Profiles
Cannabicyclol (CBL) demonstrates high affinity for the serotonin 5-HT1A receptor, inhibiting [3H]-8-hydroxy-DPAT binding by 75% at 10 μM and 20% at 1 μM [1]. In contrast, the major psychoactive cannabinoid Δ9-THC does not displace agonist from the 5-HT1A receptor in the same micromolar concentration range [2]. This establishes a clear, quantifiable difference in receptor engagement.
| Evidence Dimension | Inhibition of [3H]-8-hydroxy-DPAT binding to human 5-HT1A receptor |
|---|---|
| Target Compound Data | CBL: 75% inhibition at 10 μM; 20% inhibition at 1 μM |
| Comparator Or Baseline | Δ9-THC: No significant displacement observed at micromolar concentrations |
| Quantified Difference | CBL exhibits significant 5-HT1A binding activity, whereas Δ9-THC is inactive at this target under identical assay conditions. |
| Conditions | Radioligand binding assay using cloned human 5-HT1A receptors |
Why This Matters
Researchers investigating serotonergic mechanisms cannot substitute CBL with Δ9-THC, as the latter fails to engage the 5-HT1A receptor, a key target for anxiety and depression studies.
- [1] Haghdoost, M.; Young, S.; Bouma-Meijer, M. O.; et al. An Unexpected Activity of a Minor Cannabinoid: Cannabicyclol (CBL) Is a Potent Positive Allosteric Modulator of Serotonin 5‑HT1A Receptor. J. Nat. Prod. 2025, 88 (1), 58–66. DOI: 10.1021/acs.jnatprod.4c00977. View Source
- [2] Russo, E. B.; Burnett, A.; Hall, B.; Parker, K. K. Agonistic Properties of Cannabidiol at 5-HT1a Receptors. Neurochem. Res. 2005, 30 (8), 1037–1043. DOI: 10.1007/s11064-005-6978-1. View Source
